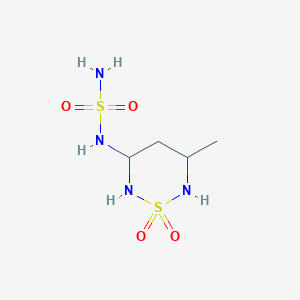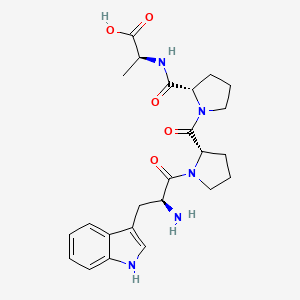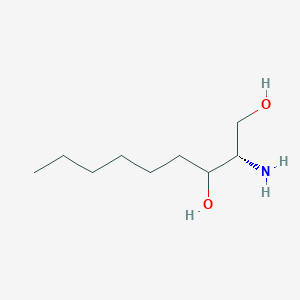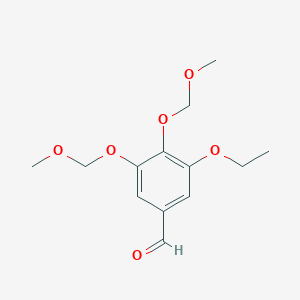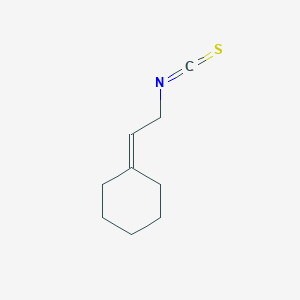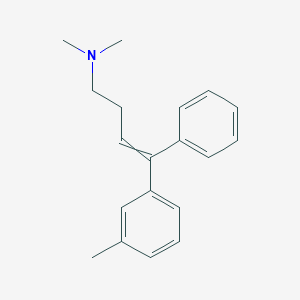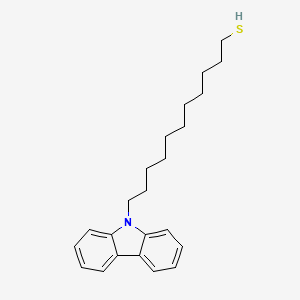![molecular formula C8H16N2O2 B14201920 Ethyl 3-[(2-aminoethyl)amino]but-2-enoate CAS No. 923001-77-8](/img/structure/B14201920.png)
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate is an organic compound with the molecular formula C8H16N2O2 It is a derivative of ethyl acetoacetate and contains both amino and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethylenediamine. The general synthetic route involves:
Condensation Reaction: Ethyl acetoacetate reacts with ethylenediamine under basic conditions to form the intermediate product.
Cyclization: The intermediate undergoes cyclization to form the desired compound.
The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-[(2-aminoethyl)amino]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate can be compared with similar compounds such as:
Ethyl 3-amino-2-butenoate: Lacks the additional aminoethyl group, resulting in different reactivity and applications.
Ethyl 3-(methylamino)but-2-enoate: Contains a methylamino group instead of an aminoethyl group, affecting its chemical properties and biological activity.
Ethyl 3-(phenylamino)but-2-enoate: The presence of a phenyl group introduces aromaticity, altering its interactions and applications.
Propriétés
Numéro CAS |
923001-77-8 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl 3-(2-aminoethylamino)but-2-enoate |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)6-7(2)10-5-4-9/h6,10H,3-5,9H2,1-2H3 |
Clé InChI |
PNXOBCTWOZVAJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


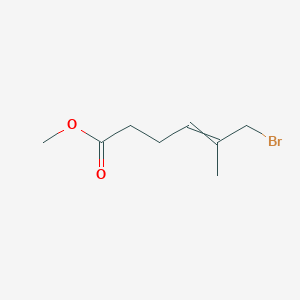
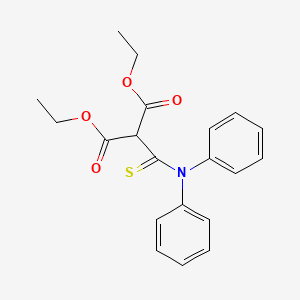
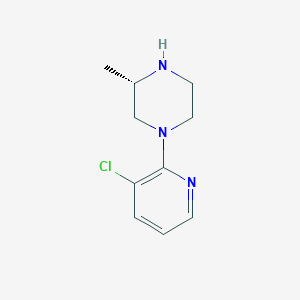
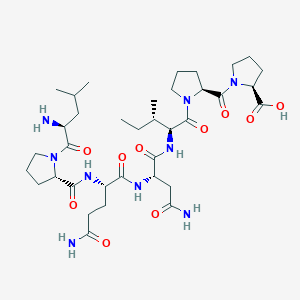
![Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-](/img/structure/B14201852.png)
